molecular formula C22H21ClN2O B15075933 3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea CAS No. 86764-56-9

3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea

Cat. No.: B15075933
CAS No.: 86764-56-9
M. Wt: 364.9 g/mol
InChI Key: JYYYTILCMLYFNN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chloro-4-methylphenyl group and two benzyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3-chloro-4-methylphenyl isocyanate by reacting 3-chloro-4-methylphenylamine with phosgene.

    Step 2: Reaction of 3-chloro-4-methylphenyl isocyanate with dibenzylamine to form this compound.

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different oxidation states, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

    1-(3-Chloro-4-methylphenyl)-3-methyl-urea: Used as a reference standard in analytical chemistry.

    3-Chloro-4-methylphenyl isocyanate: A precursor in the synthesis of various urea derivatives.

Uniqueness

3-(3-Chloro-4-methylphenyl)-1,1-dibenzylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibenzyl groups provide steric hindrance, affecting its reactivity and interaction with molecular targets.

Properties

CAS No.

86764-56-9

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

1,1-dibenzyl-3-(3-chloro-4-methylphenyl)urea

InChI

InChI=1S/C22H21ClN2O/c1-17-12-13-20(14-21(17)23)24-22(26)25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

JYYYTILCMLYFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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